molecular formula C19H19FN6O B12523314 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide CAS No. 729563-29-5

2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide

Cat. No.: B12523314
CAS No.: 729563-29-5
M. Wt: 366.4 g/mol
InChI Key: KHOURBJWIOKOAK-UHFFFAOYSA-N
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Description

2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a piperazine ring, a diazenyl linker, a cyanoacetamide group, and fluorophenyl and phenyl substituents. The piperazine ring is a well-established privileged scaffold in pharmaceutical sciences, extensively documented for its broad and potent biological activities . Its presence in a molecular structure is frequently associated with diverse pharmacological properties, making it a valuable template for developing new bioactive molecules . The integration of the piperazine moiety with an N-phenylacetamide core is a strategy explored in anticancer research, as similar structural frameworks have demonstrated cytotoxic effects against human cancer cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, the N-phenylacetamide functional group is a recognized pharmacophore in the design of central nervous system (CNS) active compounds, particularly anticonvulsants . The specific inclusion of a fluorine atom on the phenyl ring is a common tactic in modern drug design, often deployed to modulate a compound's electronic properties, metabolic stability, and membrane permeability. The distinct diazenyl (N=N) linker may confer additional properties useful for photopharmacology or as a coordinating ligand in metalloenzyme inhibition studies. This product is intended for research applications only, including but not limited to: investigation as a precursor in synthetic chemistry, exploration of its mechanism of action and binding affinity against biological targets such as neurotransmitter receptors, and evaluation of its potential pharmacological properties in vitro. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

729563-29-5

Molecular Formula

C19H19FN6O

Molecular Weight

366.4 g/mol

IUPAC Name

2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide

InChI

InChI=1S/C19H19FN6O/c20-16-7-6-15(12-18(16)26-10-8-22-9-11-26)24-25-17(13-21)19(27)23-14-4-2-1-3-5-14/h1-7,12,17,22H,8-11H2,(H,23,27)

InChI Key

KHOURBJWIOKOAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)N=NC(C#N)C(=O)NC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Core Structural Components and Synthetic Strategy

The target compound comprises:

  • N-Phenylacetamide backbone : Forms the core structure.
  • Cyano group : Positioned at the alpha-carbon adjacent to the carbonyl.
  • Diazenyl (azo) linkage : Connects the acetamide to a substituted aromatic ring.
  • 4-Fluoro-3-piperazinylphenyl group : Key substituent on the diazo moiety.

The synthesis requires sequential assembly of these components, typically in the following order:

  • Formation of N-phenylacetamide with cyano functionality .
  • Introduction of the diazo group via diazotization and coupling .
  • Attachment of the piperazine moiety to the aromatic ring .

Stepwise Synthesis Protocol

Step 1: Synthesis of 2-Cyano-N-phenylacetamide

This intermediate serves as the precursor for further functionalization.

Reaction Scheme :
$$ \text{Aniline} + \text{Cyanoacetyl chloride} \xrightarrow{\text{Base}} \text{2-Cyano-N-phenylacetamide} $$

Reagents/Conditions Details Yield References
Aniline, Cyanoacetyl chloride Reacted in dichloromethane (DCM) with K₂CO₃ as base, 0°C to RT ~75%
Workup: Extracted with DCM/H₂O, dried (Na₂SO₄), evaporated Crude product purified via recrystallization (EtOH/DMF)

Characterization Data :

  • IR (KBr, cm⁻¹) : 2250 (CN), 1680 (C=O), 1530–1450 (Ar-C=C).
  • ¹H NMR (CDCl₃) : δ 7.4–7.8 (m, 5H, Ar), 4.2 (s, 1H, CH₂).
  • MS : m/z 160 (M⁺).

Step 2: Diazotization and Coupling

The diazo group is introduced via diazotization of an aromatic amine, followed by coupling to the acetamide.

Substep 2a: Synthesis of 4-Fluoro-3-piperazinylphenylamine

Reaction Scheme :
$$ \text{3-Fluoro-4-nitrophenylamine} \xrightarrow{\text{H₂/Pd-C}} \text{4-Fluoro-3-aminophenylamine} $$
$$ \text{4-Fluoro-3-aminophenylamine} + \text{Piperazine} \xrightarrow{\text{Alkylation}} \text{4-Fluoro-3-piperazinylphenylamine} $$

Reagents/Conditions Details Yield References
3-Fluoro-4-nitrophenylamine Reduced with H₂/Pd-C in EtOH, 60°C, 6 h ~85%
Alkylation with piperazine Piperazine, K₂CO₃, acetone, 60°C, 24 h (HPLC monitoring) ~60%

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 3.0–3.8 (m, 8H, piperazine), 6.8–7.2 (m, 4H, Ar), 10.8 (s, 1H, NH).
Substep 2b: Diazotization and Coupling

The aromatic amine undergoes diazotization, forming a diazonium salt that couples with the acetamide.

Reaction Scheme :
$$ \text{4-Fluoro-3-piperazinylphenylamine} + \text{HNO₂/HCl} \xrightarrow{0–5°C} \text{Diazonium salt} $$
$$ \text{Diazonium salt} + \text{2-Cyano-N-phenylacetamide} \xrightarrow{\text{Cu catalyst}} \text{Target compound} $$

Reagents/Conditions Details Yield References
HNO₂ (aqueous), HCl Diazotization at 0–5°C, 30 min ~90%
Coupling with acetamide CuSO₄ (catalyst), aqueous ethanol, RT, 2 h ~50%

Workup :

  • Precipitate filtered, washed with cold H₂O, dried.
  • Purified via column chromatography (DCM/MeOH, 9:0.7).

Characterization Data :

  • IR (KBr, cm⁻¹) : 2250 (CN), 1680 (C=O), 1540 (N=N), 1450 (Ar-C=C).
  • ¹H NMR (CDCl₃) : δ 3.0–3.8 (m, 8H, piperazine), 7.4–7.8 (m, 5H, Ar), 8.2 (s, 1H, NH).
  • MS : m/z 366 (M⁺).

Critical Reaction Parameters and Optimization

Key Challenges

  • Low Coupling Efficiency : Azo coupling to aliphatic positions (e.g., alpha-carbon) is less efficient than aromatic coupling. Yields often require optimization.
  • Piperazine Alkylation : Steric hindrance and competing side reactions (e.g., piperazine dimerization) reduce yields.

Optimization Strategies

Parameter Optimized Condition Impact References
Diazotization 0–5°C, HNO₂ (1.2 eq), HCl (1:1 v/v) Maximizes diazonium salt stability
Coupling Solvent Aqueous ethanol (50% v/v) Enhances solubility of diazonium salt
Catalyst CuSO₄ (5 mol%) Accelerates coupling reaction

Alternative Synthetic Routes

Route B: Acetamide Formation via Cyanoacetyl Chloride

Reaction Scheme :
$$ \text{Aniline} + \text{Cyanoacetyl chloride} \xrightarrow{\text{Et₃N}} \text{2-Cyano-N-phenylacetamide} $$

Reagents/Conditions Details Yield References
Cyanoacetyl chloride (2 eq) DCM, 0°C to RT, 2 h ~80%

Advantages : Direct access to the cyano-acetamide core; scalable.

Comparative Analysis of Methods

Method Yield Purity Complexity References
Alkylation + Diazotization 50–60% >90% High
Ullmann Coupling 70% >95% Moderate
Cyanoacetyl Chloride 80% >98% Low

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and dyes.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl and piperazine moieties are key to its binding affinity and specificity. The cyano group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / Source Substituents / Features Key Structural Differences vs. Target Compound Inferred Properties
2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide Sulfanyl group, tetrahydro pyridinone ring, fluorophenyl Replaces diazenyl with sulfanyl; adds a cyclic ketone Reduced planarity; increased steric hindrance may limit binding to flat receptors
(E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide Piperazino group, butenamide backbone, methoxyphenyl Conjugated double bond in butenamide; methoxy vs. fluoro substituent Increased rigidity; altered electronic effects from methoxy group
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl group Chlorine substituents (electron-withdrawing); thiazole vs. phenyl Higher logP; potential for enhanced membrane permeability but increased toxicity
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Trifluoromethyl, pyrido-pyrimidinone fused ring, piperazinyl Trifluoromethyl enhances lipophilicity; fused ring system Improved metabolic stability; potential for kinase inhibition
Acetamide derivatives with diazenyl groups (e.g., 454647-93-9) Diazenyl linkage, varied aryl/heteroaryl substituents Lack piperazine; substituent diversity (e.g., thiophenyl) Tunable redox activity; metabolic susceptibility at diazenyl group

Research Findings and Functional Insights

Hydrogen Bonding and Crystal Packing :

  • The dichlorophenyl acetamide () forms inversion dimers via N–H···N hydrogen bonds, a feature likely shared by the target compound due to its amide group .
  • The diazenyl group in the target compound may enhance π-π stacking interactions, similar to the planar ethenyl group in ’s crystal structure .

Electronic Effects :

  • Fluorine in the target compound offers moderate electron-withdrawing effects compared to dichlorophenyl () or trifluoromethyl (), balancing solubility and membrane permeability .
  • Piperazine’s basicity (pKa ~9) could improve aqueous solubility, contrasting with the neutral thiazole in .

Metabolic Considerations :

  • Diazenyl groups (, target compound) are prone to reductive metabolism, whereas sulfanyl () or trifluoromethyl () groups may enhance stability .

Data Table: Comparative Physicochemical Properties

Property Target Compound
Molecular Weight ~396.4 (estimated) 423.45 ~438.3 303.16
Key Substituents Cyano, diazenyl, piperazinyl Sulfanyl, tetrahydro pyridinone Trifluoromethyl, fused ring Dichlorophenyl, thiazolyl
Hydrogen Bond Acceptors 6 5 7 4
logP (Estimated) ~2.5 ~3.0 ~3.8 ~3.2
Potential Bioactivity Kinase inhibition, antimicrobial Anticancer (via pyridinone) Kinase inhibition Antimicrobial, ligand for metals

Biological Activity

2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. The compound features a cyano group, a fluoro-substituted phenyl ring, a piperazine moiety, and a diazenyl linkage, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C19H19FN6O
  • Molecular Weight : 366.4 g/mol
  • IUPAC Name : 2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide
  • CAS Number : 729563-29-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The diazenyl and piperazine groups enhance its binding affinity, while the cyano group may influence its reactivity and stability. Specific interactions include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors, particularly in the central nervous system.

Antipsychotic Properties

Studies on related piperazine derivatives reveal that they can exhibit antipsychotic effects through interactions with serotonin (5-HT2A) and dopamine (D2) receptors . Given the structural similarities, it is plausible that this compound may also demonstrate such biological activity.

Antimicrobial Activity

While specific data on the antimicrobial effects of this compound are sparse, many diazenyl compounds have been explored for their antibacterial properties. The incorporation of the piperazine moiety often enhances the antimicrobial efficacy by improving membrane permeability and targeting bacterial enzymes.

Synthesis and Evaluation

A study involving the synthesis of related phenylacetamides demonstrated their potential as therapeutic agents. These compounds were evaluated for their pharmacological activities using various animal models, showing promising results in terms of safety and efficacy .

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds have revealed that modifications in the piperazine ring or substitution patterns on the phenyl ring can significantly influence biological activity. For example:

  • Fluorine Substitution : The presence of fluorine has been linked to enhanced potency in receptor binding.
  • Cyano Group : This group often contributes to increased lipophilicity, affecting bioavailability and distribution.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorPyrazole derivativesInhibition of BRAF(V600E), EGFR
AntipsychoticPiperazine derivativesInteraction with 5-HT2A and D2 receptors
AntimicrobialDiazene-based compoundsEnhanced membrane permeability

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